1-(2,4-Dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one
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Overview
Description
1-(2,4-Dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one is a compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties. The unique structure of this compound makes it a valuable target for scientific research and pharmaceutical development.
Preparation Methods
The synthesis of 1-(2,4-Dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one involves several steps. One common method includes the condensation of 2,4-dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine with ethanone under specific reaction conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The mixture is heated to a specific temperature to facilitate the reaction, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
1-(2,4-Dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols. .
Scientific Research Applications
1-(2,4-Dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting kinases involved in cell cycle regulation.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one involves its interaction with molecular targets such as cyclin-dependent kinases (CDKs). The compound binds to the active site of CDKs, inhibiting their activity and preventing the phosphorylation of target proteins. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. The compound’s ability to induce apoptosis is mediated through the activation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins .
Comparison with Similar Compounds
1-(2,4-Dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one can be compared with other pyrrolopyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity, similar to the target compound.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another CDK2 inhibitor with a different scaffold but similar biological activity.
5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones: These compounds also exhibit kinase inhibition and have been studied for their selectivity and potency.
The uniqueness of this compound lies in its specific substitution pattern and its ability to target multiple molecular pathways, making it a versatile compound for various research applications.
Properties
Molecular Formula |
C8H7Cl2N3O |
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Molecular Weight |
232.06 g/mol |
IUPAC Name |
1-(2,4-dichloro-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)ethanone |
InChI |
InChI=1S/C8H7Cl2N3O/c1-4(14)13-2-5-6(3-13)11-8(10)12-7(5)9/h2-3H2,1H3 |
InChI Key |
WTYBDMBSOMYJNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC2=C(C1)N=C(N=C2Cl)Cl |
Origin of Product |
United States |
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